molecular formula C9H6BrMgNO B14883926 (4-(IsoxaZol-5-yl)phenyl)magnesium bromide

(4-(IsoxaZol-5-yl)phenyl)magnesium bromide

Cat. No.: B14883926
M. Wt: 248.36 g/mol
InChI Key: AGYWUIYFVLZBDC-UHFFFAOYSA-M
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Description

(4-(isoxazol-5-yl)phenyl)magnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound features an isoxazole ring attached to a phenyl group, which is bonded to a magnesium bromide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-(isoxazol-5-yl)phenyl)magnesium bromide typically involves the reaction of 4-(isoxazol-5-yl)phenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

(4-(isoxazol-5-yl)phenyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.

    Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous THF.

    Catalysts: Transition metal catalysts for coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Biaryl Compounds: Result from coupling reactions.

Scientific Research Applications

(4-(isoxazol-5-yl)phenyl)magnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceutical Research: Employed in the synthesis of potential drug candidates.

    Material Science: Utilized in the preparation of novel materials with specific properties.

    Chemical Biology: Applied in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of (4-(isoxazol-5-yl)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, resulting in the formation of alcohols or other products. The isoxazole ring and phenyl group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent without the isoxazole ring.

    (4-Methoxyphenyl)magnesium Bromide: Contains a methoxy group instead of an isoxazole ring.

    (4-(Pyridin-2-yl)phenyl)magnesium Bromide: Features a pyridine ring instead of an isoxazole ring.

Uniqueness

(4-(isoxazol-5-yl)phenyl)magnesium bromide is unique due to the presence of the isoxazole ring, which can impart specific electronic and steric effects on the reactivity of the compound. This makes it a valuable reagent in the synthesis of molecules with particular structural and functional properties.

Properties

Molecular Formula

C9H6BrMgNO

Molecular Weight

248.36 g/mol

IUPAC Name

magnesium;5-phenyl-1,2-oxazole;bromide

InChI

InChI=1S/C9H6NO.BrH.Mg/c1-2-4-8(5-3-1)9-6-7-10-11-9;;/h2-7H;1H;/q-1;;+2/p-1

InChI Key

AGYWUIYFVLZBDC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)C2=CC=NO2.[Mg+2].[Br-]

Origin of Product

United States

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